
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a bromomethyl group attached to a diazepane ring
準備方法
The synthesis of 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diesters.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Addition of the tert-Butyl Group: The tert-butyl group can be added via alkylation reactions using tert-butyl halides.
Bromomethylation: The bromomethyl group can be introduced through a bromination reaction using bromomethyl reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
化学反応の分析
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate include other diazepane derivatives with different substituents. Some examples are:
1-Benzyl 4-(tert-butyl) 2-(chloromethyl)-1,4-diazepane-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-Benzyl 4-(tert-butyl) 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
1-Benzyl 4-(tert-butyl) 2-(methyl)-1,4-diazepane-1,4-dicarboxylate: Lacks the bromomethyl group, having a simple methyl group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C19H27BrN2O4 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27BrN2O4/c1-19(2,3)26-17(23)21-10-7-11-22(16(12-20)13-21)18(24)25-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3 |
InChIキー |
CBEYLKFPNGYBSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



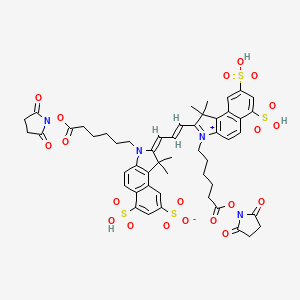

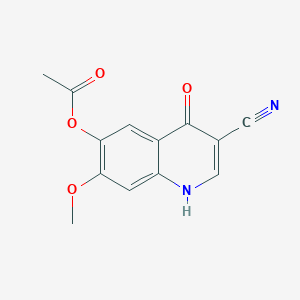

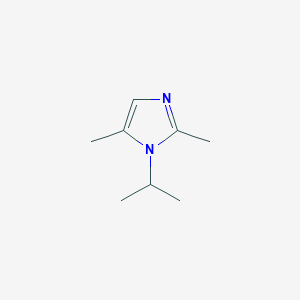
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
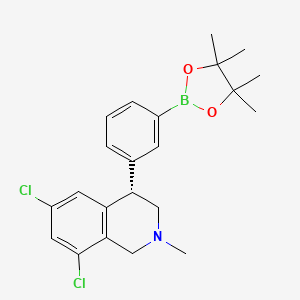
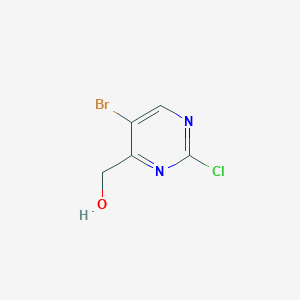

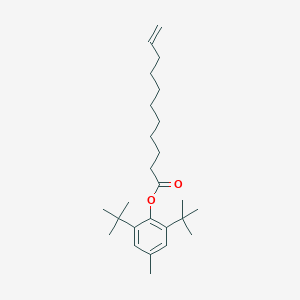
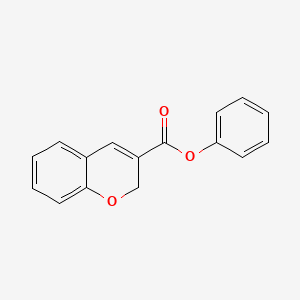
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)

